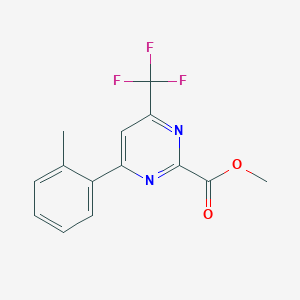
Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is an organosilicon compound characterized by the presence of silicon-nitrogen bonds. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, typically involves the reaction of trimethylsilyl chloride with an amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Substitution: Nucleophilic substitution reactions where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of various substituted silanamines.
Scientific Research Applications
Chemistry
In organic synthesis, silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is used as a protecting group for amines, facilitating selective reactions and improving yields.
Biology
In biological research, this compound can be used to modify biomolecules, enhancing their stability and bioavailability.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of silicon-containing drugs, which may exhibit unique pharmacological properties.
Industry
In the industrial sector, it is used in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, involves the interaction of its silicon-nitrogen bonds with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in different applications. The molecular pathways involved include:
Hydrolysis: Conversion to silanols in the presence of water.
Condensation: Formation of siloxane bonds through dehydration reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylamine: A simpler analog with similar reactivity but lacking the phenylethyl group.
N-Phenylethylsilanamine: Similar structure but without the trimethylsilyl group.
Uniqueness
Silanamine, 1,1,1-trimethyl-N-(2-phenylethyl)-N-(trimethylsilyl)-, is unique due to the presence of both trimethylsilyl and phenylethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in synthesis and material science.
Properties
IUPAC Name |
2-phenyl-N,N-bis(trimethylsilyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NSi2/c1-16(2,3)15(17(4,5)6)13-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJNXPQHDGIESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CCC1=CC=CC=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NSi2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
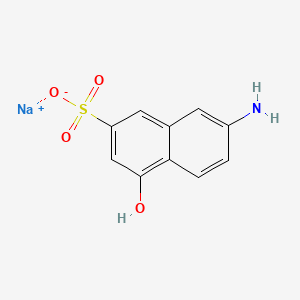


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)

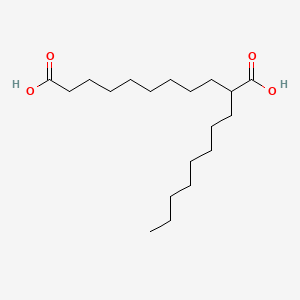
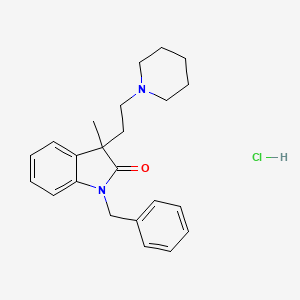
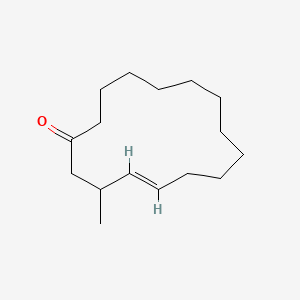
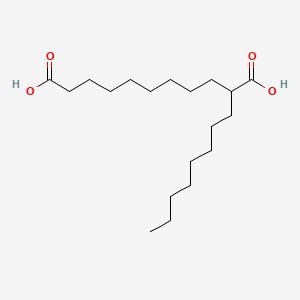
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
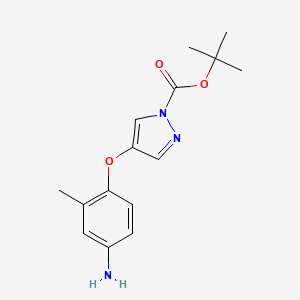
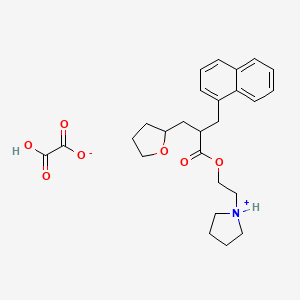
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
